(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
(1R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound characterized by a bromine atom attached to the seventh position of a tetrahydronaphthalenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-ol. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products:
Oxidation: Formation of 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one or 7-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol or 7-bromo-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of 7-substituted-1,2,3,4-tetrahydronaphthalen-1-ol derivatives.
Scientific Research Applications
Chemistry: (1R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and cellular processes.
Comparison with Similar Compounds
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
7-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group present in (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol.
Uniqueness: The presence of the hydroxyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVUISODQKZWFM-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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